molecular formula C23H18F2N2O4 B12469975 N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide

Cat. No.: B12469975
M. Wt: 424.4 g/mol
InChI Key: VQWAHPPYDGSQJG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring, a phthalimide moiety, and a difluorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide typically involves multiple steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate.

    Attachment of the Butyl Chain: The phthalimide intermediate is then reacted with a butyl halide under basic conditions to attach the butyl chain.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction using a suitable difluorophenyl halide.

    Formation of the Furan Carboxamide: The final step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under amide coupling conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution on the difluorophenyl ring.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Conversion of carbonyl groups to hydroxyl groups.

    Substitution: Introduction of various functional groups on the difluorophenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Drug Development: Its structural features make it a candidate for the development of new pharmaceuticals, particularly in the treatment of cancer and inflammatory diseases.

Medicine

    Therapeutic Agents: The compound’s ability to interact with biological targets makes it a potential therapeutic agent for various diseases.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Polymer Production: The compound can be used as a monomer or additive in the production of specialized polymers.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting metabolic pathways. In the case of receptor interaction, it can modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide
  • N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]thiophene-2-carboxamide
  • N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]pyrrole-2-carboxamide

Uniqueness

The uniqueness of N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide lies in its furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. Compared to similar compounds with benzene, thiophene, or pyrrole rings, the furan ring offers distinct advantages in terms of reactivity and selectivity in chemical and biological applications.

Properties

Molecular Formula

C23H18F2N2O4

Molecular Weight

424.4 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]furan-2-carboxamide

InChI

InChI=1S/C23H18F2N2O4/c24-15-9-10-19(18(25)14-15)26(23(30)20-8-5-13-31-20)11-3-4-12-27-21(28)16-6-1-2-7-17(16)22(27)29/h1-2,5-10,13-14H,3-4,11-12H2

InChI Key

VQWAHPPYDGSQJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC=CO4

Origin of Product

United States

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